(5-Bromo-2-methoxyphenyl)methanamine
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Overview
Description
(5-Bromo-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10BrNO. It is characterized by a bromine atom at the 5th position and a methoxy group at the 2nd position on a benzene ring, with a methanamine group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)methanamine typically involves the bromination of 2-methoxybenzylamine. The process can be summarized as follows:
Starting Material: 2-methoxybenzylamine.
Purification: The product is purified through recrystallization or chromatography techniques to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and catalysts to achieve efficient bromination.
Continuous Flow Systems: Employing continuous flow reactors to enhance reaction efficiency and product yield.
Purification and Quality Control: Implementing advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The methanamine group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Products: Primary amines resulting from the reduction of the methanamine group.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated aromatic amines.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring influence the compound’s reactivity and binding affinity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets, affecting their function and activity. Detailed studies on the molecular pathways and targets are ongoing to elucidate the precise mechanism of action .
Comparison with Similar Compounds
(5-Bromo-2-methoxyphenol): Similar structure but with a hydroxyl group instead of a methanamine group.
(5-Bromo-2-methoxybenzoic acid): Contains a carboxylic acid group instead of a methanamine group.
(5-Bromo-2-methoxybenzaldehyde): Features an aldehyde group instead of a methanamine group.
Uniqueness: (5-Bromo-2-methoxyphenyl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAOIEZTCKINBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652900 |
Source
|
Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166530-78-5 |
Source
|
Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromo-2-methoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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